3-Hydroxy-dl-kynurenine

Catalog No.
S570250
CAS No.
484-78-6
M.F
C10H12N2O4
M. Wt
224.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-dl-kynurenine

CAS Number

484-78-6

Product Name

3-Hydroxy-dl-kynurenine

IUPAC Name

2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

InChI

InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)

InChI Key

VCKPUUFAIGNJHC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)[O-])[NH3+]

Synonyms

α,2-Diamino-3-hydroxy-γ-oxobenzenebutanoic Acid Hydrochloride Salt; 3-(3-Hydroxyanthraniloyl)alanine; 3-Hydroxy-DL-kynurenine Hydrochloride Salt; 3-Hydroxykynurenine; DL-3-Hydroxykynurenine Hydrochloride Salt; Hydroxykynurenine Hydrochloride Salt; NS

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N

Potential Neurotoxicity and Neuroprotective Effects

3-HK has garnered significant interest in the context of neurodegenerative diseases. Studies suggest that under certain conditions, 3-HK can act as a neurotoxin. It can generate reactive oxygen species (ROS), leading to oxidative stress and neuronal cell death []. This has been implicated in the progression of several neurodegenerative diseases, including Huntington's disease [].

However, research also suggests that 3-HK can exhibit neuroprotective properties at lower concentrations. It can act as an antioxidant, scavenging free radicals and protecting against oxidative damage []. This dual nature of 3-HK necessitates further investigation to understand its precise role in various neurological conditions.

-Hydroxykynurenine and Cancer Research

Recent research explores the potential link between 3-HK and cancer. Studies suggest that elevated levels of 3-HK can disrupt the tricarboxylic acid (TCA) cycle, a crucial metabolic pathway for energy production in cells []. Additionally, 3-HK may induce apoptosis (programmed cell death) in cancer cells, potentially offering a therapeutic avenue []. However, these findings are preliminary, and further research is needed to determine the efficacy and safety of targeting 3-HK in cancer treatment.

Investigating 3-Hydroxykynurenine's Role in Other Diseases

Research on 3-HK extends beyond neurodegenerative diseases and cancer. Studies investigate its potential involvement in various other conditions, including:

  • Psychiatric disorders: Altered levels of 3-HK have been observed in individuals with depression and schizophrenia, suggesting a possible link to these conditions [].
  • Autoimmune diseases: 3-HK might play a role in the inflammatory processes associated with autoimmune diseases like lupus [].

3-Hydroxy-dl-kynurenine is a significant compound in the kynurenine pathway, which is a metabolic route derived from the amino acid tryptophan. This compound is characterized by a hydroxy group at the third position of the kynurenine structure, represented by the chemical formula C₁₀H₁₂N₂O₄. It exists in both D and L forms, with the L form being biologically active. As a human metabolite, it plays a critical role in various physiological processes and has garnered attention for its potential therapeutic applications.

The mechanism of action of 3-HK in its role as a UV filter is not fully elucidated. However, the presence of the aromatic ring and hydroxyl group suggests it might absorb UV radiation, protecting underlying structures [].

In the context of neurological disorders, research suggests 3-HK might have a dual role. At physiological levels, it might contribute to neuroprotection. However, under conditions of oxidative stress or excitotoxicity, elevated 3-HK levels can become neurotoxic by generating free radicals and inducing cell death [].

Involving kynurenine as a starting material, often requiring specific reagents to introduce the hydroxy group at the desired position.
  • Extraction from Biological Sources: Isolating the compound from biological samples where it naturally occurs as a metabolic product.
  • These methods underscore the compound's accessibility for research and potential therapeutic applications.

    3-Hydroxy-dl-kynurenine exhibits various biological activities that are of significant interest in research. It has been shown to possess neuroprotective effects and may play a role in modulating immune responses. The compound has been implicated in protecting neurons against oxidative stress and inflammation, which are crucial factors in neurodegenerative diseases . Moreover, it has been studied for its potential anti-inflammatory properties, contributing to its relevance in conditions such as depression and schizophrenia .

    3-Hydroxy-dl-kynurenine has several applications across various fields:

    • Pharmacology: Investigated for its potential use as a neuroprotective agent in treating neurodegenerative diseases.
    • Biochemistry: Used as a research tool to study tryptophan metabolism and related pathways.
    • Clinical Research: Explored for its role in psychiatric disorders and inflammatory conditions, providing insights into novel treatment strategies.

    Research indicates that 3-hydroxy-dl-kynurenine interacts with various biological systems. Studies have shown that it can modulate neurotransmitter levels and influence immune responses, suggesting its potential role in managing conditions like depression and anxiety . Furthermore, interaction studies have highlighted its inhibitory effects on enzymes such as aldehyde dehydrogenase, which may affect drug metabolism and efficacy .

    Several compounds share structural similarities with 3-hydroxy-dl-kynurenine, each exhibiting unique properties:

    CompoundStructureUnique Features
    KynurenineC₉H₁₀N₂O₃Precursor in the kynurenine pathway
    3-Hydroxyanthranilic AcidC₉H₉N₃O₃Product of 3-hydroxy-dl-kynurenine metabolism
    L-TryptophanC₁₁H₁₂N₂O₂Essential amino acid; precursor to serotonin
    7-HydroxytryptophanC₁₁H₁₂N₂O₃Hydroxylated derivative with distinct properties

    The uniqueness of 3-hydroxy-dl-kynurenine lies in its specific hydroxylation pattern and its dual role as both a metabolite and a bioactive compound with therapeutic potential. Its interactions within metabolic pathways further distinguish it from similar compounds.

    Physical Description

    Solid

    XLogP3

    -2.5

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    4

    Exact Mass

    224.07970687 g/mol

    Monoisotopic Mass

    224.07970687 g/mol

    Heavy Atom Count

    16

    Melting Point

    217 °C

    UNII

    27723548JL

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    484-78-6

    Wikipedia

    3-Hydroxykynurenine

    Dates

    Modify: 2023-08-15

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